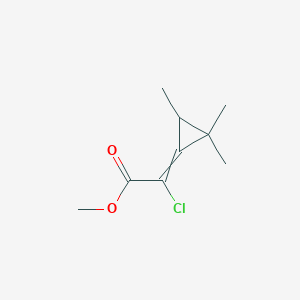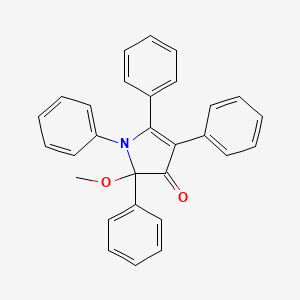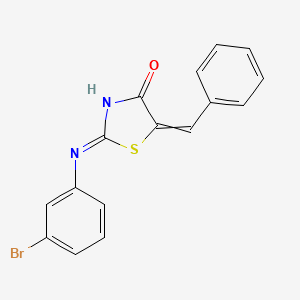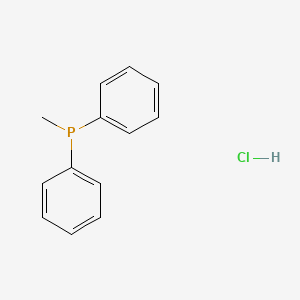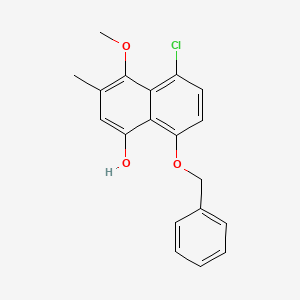
8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a benzyloxy group, a chlorine atom, a methoxy group, and a methyl group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with benzyl chloride under basic conditions to introduce the benzyloxy group . The chlorination and methoxylation steps can be performed using appropriate reagents such as thionyl chloride and dimethyl sulfate, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the chlorine or methoxy groups, leading to dechlorination or demethylation.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide and sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzoic acid derivatives, while reduction of the chlorine atom can produce the corresponding hydrocarbon .
Aplicaciones Científicas De Investigación
8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine and methoxy groups can influence the compound’s electronic properties . These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Shares the benzyloxy group but lacks the chlorine and methoxy groups.
5-Chloro-8-hydroxyquinoline: Contains the chlorine atom but not the benzyloxy or methoxy groups.
4-Methoxy-8-hydroxyquinoline: Has the methoxy group but not the benzyloxy or chlorine groups.
Uniqueness
8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
89475-10-5 |
|---|---|
Fórmula molecular |
C19H17ClO3 |
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
5-chloro-4-methoxy-3-methyl-8-phenylmethoxynaphthalen-1-ol |
InChI |
InChI=1S/C19H17ClO3/c1-12-10-15(21)18-16(23-11-13-6-4-3-5-7-13)9-8-14(20)17(18)19(12)22-2/h3-10,21H,11H2,1-2H3 |
Clave InChI |
CNRGEYAANIQCBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=CC(=C2C(=C1)O)OCC3=CC=CC=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


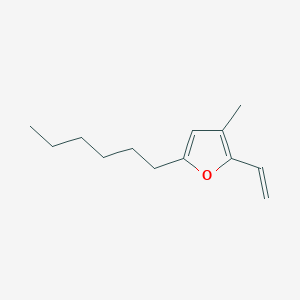
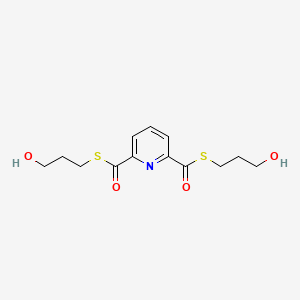
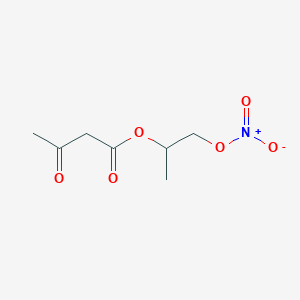
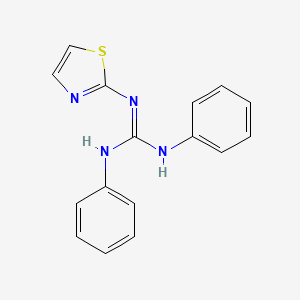
silane](/img/structure/B14398677.png)
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
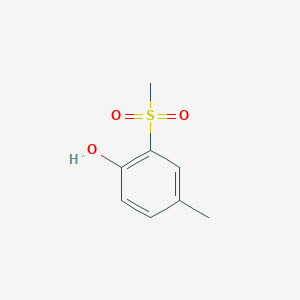
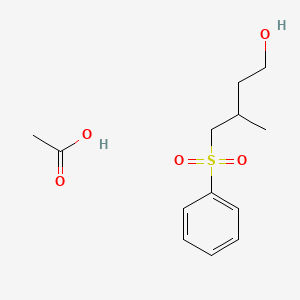

![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
